Jasmonsäure

Übersicht

Beschreibung

Jasmonic acid (JA) is a plant hormone derived from linolenic acid, playing a pivotal role in regulating plant stress responses, growth, and development. It is synthesized from lipid constituents, with the initially formed jasmonic acid being converted into various metabolites, including the conjugate with isoleucine. These metabolites are crucial in plant responses to both biotic and abiotic stresses and are involved in several developmental processes (Wasternack & Hause, 2013).

Synthesis Analysis

Jasmonic acid synthesis involves the conversion of linolenic acid into JA through the allene oxide synthase pathway. This process is central to plant defense mechanisms, triggering the production of proteins, glucosinolates, and polyphenolic compounds. The biosynthesis of JA is intricately linked with plant responses to environmental stimuli, including injury and stress, underscoring its role in plant defense and survival strategies (Kubicka & Zadernowski, 2007).

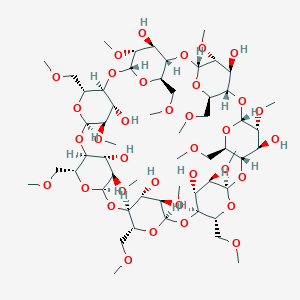

Molecular Structure Analysis

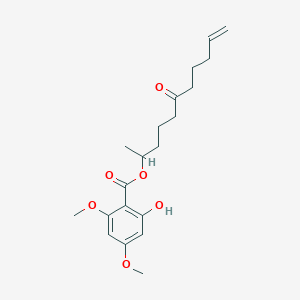

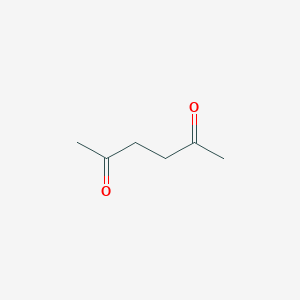

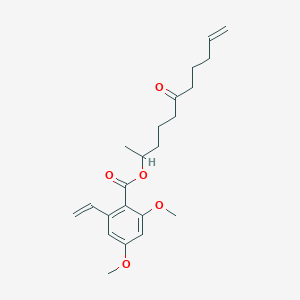

Jasmonic acid's structure is a cyclopentanone ring, which is a characteristic feature of the jasmonates family. This structure plays a crucial role in its biological activity and interaction with other molecules within the plant system. Understanding the molecular structure of JA is fundamental in elucidating its function in plant physiology and its interaction with other signaling molecules (Ghasemi Pirbalouti et al., 2014).

Chemical Reactions and Properties

Jasmonic acid participates in various chemical reactions within the plant, leading to the formation of its derivatives, including its volatile methyl ester (MeJA). These derivatives are integral to the plant's defense mechanisms, acting against pathogens and pests. The chemical properties of JA and its derivatives, such as reactivity and stability, influence their biological activity and role in plant defense and stress responses (Ghasemi Pirbalouti et al., 2014).

Wissenschaftliche Forschungsanwendungen

Pflanzliche Abwehrmechanismen

Jasmonsäure: ist ein wichtiger Bestandteil der Pflanzenabwehr gegen biotische Belastungen wie Krankheitserreger und Pflanzenfresser. Sie hilft Pflanzen, Angriffen von biotrophen und hemibiotrophen Krankheitserregern zu widerstehen, im Gegensatz zu Salicylsäure, die stärker an Reaktionen auf nekrotrophe Krankheitserreger beteiligt ist . JA vermittelt auch die Reaktion von Pflanzen auf abiotischen Stress wie Bodensalinität, Verletzungen und UV-Exposition .

Wachstums- und Entwicklungssteuerung

JA beeinflusst mehrere physiologische Prozesse, darunter das Wurzelwachstum, die Entwicklung der Fortpflanzungsorgane und die Seneszenz der Pflanzen . Sie ist auch an der Biosynthese verschiedener Metaboliten wie Phytoalexine und Terpenoide beteiligt, die für das Pflanzenwachstum und die Entwicklung entscheidend sind .

Reaktion auf abiotischen Stress

Pflanzen müssen oft mit Umweltbelastungen wie Kälte, Trockenheit und Salinität zurechtkommen. JA spielt eine Rolle in der regulatorischen Reaktion der Pflanze auf diese abiotischen Belastungen. Sie funktioniert in einem komplexen Signalnetzwerk neben anderen Phytohormonen und zeigt sowohl synergistische als auch antagonistische Wirkungen .

Phytoremediation

This compound wurde auf ihre Auswirkungen auf die Phytoremediation untersucht, bei der Pflanzen verwendet werden, um Schadstoffe aus der Umwelt zu entfernen. Forschungen zeigen, dass JA die Effektivität der Phytoremediation verbessern kann, indem das Wachstum bestimmter Pflanzen gefördert wird, die in diesem Prozess verwendet werden .

Verbesserung der Fruchtqualität

Studien haben gezeigt, dass sowohl biotischer als auch abiotischer Stress oder die direkte Anwendung von JA auf Pflanzen die Fruchtqualität positiv beeinflussen kann. Dies beinhaltet Verbesserungen des Nährstoffgehalts und der Größe der Früchte .

Crosstalk mit anderen Hormonen

JA arbeitet nicht unabhängig, sondern interagiert mit einem Netzwerk anderer Pflanzenhormone. Diese Crosstalk ist wichtig für die Integration von Reaktionen auf Umweltstress und Entwicklungsprozesse. So spielt das JAZ-MYC-Modul eine zentrale Rolle im JA-Signalweg und integriert regulatorische Transkriptionsfaktoren und verwandte Gene .

Wirkmechanismus

Target of Action

Jasmonic acid (JA) is a crucial phytohormone derived mainly from α-linolenic acid (α-LA) . It interacts with various enzymes, genes, and other growth regulators . The primary targets of JA are transcription factors such as MYB, WRKY, basic Helix-Loop-Helix (bHLH), and APETALA2/JA-responsive ethylene response factor (AP2/ERF) . These transcription factors are central components of JA signaling pathways, impacting the synthesis of bioactive compounds of therapeutic potential .

Mode of Action

JA governs various physiological processes like seed germination, root elongation, and apical hook formation, while also influencing secondary metabolite production and defense mechanisms . It modulates intricate signaling pathways, activating metabolic responses in both normal and stressed conditions . JA also acts as a chemical elicitor, promoting secondary metabolite production in vitro .

Biochemical Pathways

JA is produced by the octadecanoid pathway . The process initiates with the liberation of α-linoleic acid (α-LA) from galactolipids in the membranes of chloroplasts, aided by the phospholipase A1 (PLA1) enzyme . The JA biosynthetic enzymes include gene families, enzymatic activity, location and regulation, substrate specificity, and products . The metabolic pathways convert JA to activate or inactivate compounds .

Pharmacokinetics

The first step in JA biosynthesis takes place in the chloroplast . A sequential activity of several enzymes involved in the initial steps of JA biosynthesis including lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) leads to the production of 12-oxo-phytodienoic acid (12-OPDA) . 12-OPDA is then translocated from chloroplasts via JASSY proteins and penetrates into peroxysome via CTS channels where it is reduced to 3-oxo-2 (29 [Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC:8) .

Result of Action

Once JA is produced, it acts as a signaling molecule, triggering a cascade of events involved in plant defense responses . It is involved in various physiological and biochemical processes associated with plant growth and development as well as plant defense mechanism against wounding by pathogen and insect attacks . Recent findings suggest that JA can mediate the effect of abiotic stresses and help plants to acclimatize under unfavorable conditions .

Action Environment

JA is instrumental in the production and enhancement of secondary metabolites in numerous plant species . It plays a vital role in mediating interactions between plants and their environment, empowering them to adapt and fend off threats . JA is also involved in plant responses to abiotic stress such as soil salinity, wounding, and UV . The roles of JA in plants have been well studied in a few plants, essentially Arabidopsis thaliana, Nicotiana benthamiana, and Oryza sativa L., confirming the crucial role of this hormone in plants .

Safety and Hazards

When handling Jasmonic Acid, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Research on Jasmonic Acid has increased rapidly, highlighting the importance of this phytohormone in plant life . Future research will likely focus on the crosstalks between Jasmonic Acid and other plant hormone signaling pathways , and the role of Jasmonic Acid in plant responses to various environmental constraints .

Eigenschaften

IUPAC Name |

2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJFBWYDHIGLCU-HWKXXFMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037665 | |

| Record name | Jasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] | |

| Record name | Jasmonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

6894-38-8, 59366-47-1 | |

| Record name | Jasmonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6894-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jasmonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006894388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JASMONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RI5N05OWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Jasmonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does jasmonic acid (JA) interact with its target in plants to elicit downstream effects?

A1: Jasmonic acid interacts with a receptor complex in plant cells that includes the F-box protein CORONATINE INSENSITIVE1 (COI1). [] This interaction leads to the degradation of JASMONATE ZIM-domain (JAZ) proteins, which normally repress JA-responsive genes. [, ] The degradation of JAZ proteins allows for the expression of these genes, leading to various physiological and developmental changes in the plant. []

Q2: What are some of the downstream effects of jasmonic acid signaling in plants?

A2: Jasmonic acid plays a crucial role in regulating plant growth, development, and responses to biotic and abiotic stresses. [, , , ] Some downstream effects include:

- Defense Responses: JA induces the production of defensive compounds like alkaloids, [] polyphenol oxidase, [] and plant defensins. [] It also contributes to the hypersensitive response (HR) against pathogens. []

- Growth and Development: JA influences various developmental processes, including root growth, [, ] flowering time, [] fruit ripening, [] and senescence. []

- Stress Responses: JA mediates responses to abiotic stresses like drought, [, , , , ] salinity, [, ], and cold. []

Q3: What is the molecular formula, weight, and spectroscopic data for jasmonic acid?

A3:* Molecular Formula: C12H18O3* Molecular Weight: 210.27 g/mol* Spectroscopic Data: Spectroscopic characterization of JA typically involves techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the compound and its metabolites. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

Q4: Is there information available regarding the material compatibility of jasmonic acid for various applications?

A4: The provided research focuses primarily on the biological effects of JA. Material compatibility would depend on the specific application and requires further investigation beyond the scope of these studies.

Q5: How stable is jasmonic acid under different storage conditions?

A5: The stability of JA is influenced by factors like temperature, light exposure, and pH. While specific details on stability under various conditions are not provided in these studies, it is generally recommended to store JA and its derivatives in a cool, dark, and dry environment to minimize degradation.

Q6: Does jasmonic acid exhibit any catalytic properties itself, or is it primarily involved in signaling pathways?

A6: Jasmonic acid is not known to function as a catalyst. It primarily acts as a signaling molecule, regulating gene expression and influencing various physiological processes in plants. []

Q7: Have there been any computational studies conducted to understand the interaction of JA with its receptor or to develop quantitative structure-activity relationship (QSAR) models?

A7: While the provided research doesn't delve into computational studies specifically, computational chemistry and modeling techniques can be valuable tools to explore the binding interactions of JA with its receptor, COI1, and to develop QSAR models for predicting the activity of JA analogs.

Q8: What are some potential strategies to improve the stability, solubility, or bioavailability of JA for agricultural or other applications?

A9: Formulation strategies like encapsulation, nano-formulations, or the use of adjuvants can potentially enhance the stability, solubility, and bioavailability of JA. [] Further research is needed to explore and optimize specific formulations for different applications.

Q9: The provided research primarily focuses on the fundamental biological roles of JA in plants. Information about SHE regulations, pharmacokinetics, drug delivery, and other aspects related to human health and pharmaceutical development are not discussed in these studies.

A9: You are correct. These studies primarily focus on understanding the role of JA as a plant signaling molecule and its impact on plant physiology. Applying concepts like SHE regulations, PK/PD, and drug delivery are not directly relevant to the context of these plant-based studies.

Q10: What analytical methods are commonly used to characterize and quantify JA and its metabolites in plant tissues?

A10: Commonly used techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely employed for the identification and quantification of JA and its metabolites. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with detectors like Diode Array Detection (DAD) or Mass Spectrometry (MS), offers high sensitivity and selectivity for analyzing JA and related compounds. []

- Immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA) utilizing specific antibodies can be used for rapid and sensitive detection of JA. []

Q11: These questions address aspects more relevant to pharmaceutical development and human health, which are not the focus of the provided plant science research.

A11: You are right. The provided research primarily investigates the role of JA within the context of plant biology. Applying concepts like dissolution, drug interactions, and biocompatibility to this context would be misinterpreting the scope of these studies.

Q12: Are there specific guidelines for the recycling and waste management of JA used in research or agricultural settings?

A12: Specific guidelines would depend on local regulations and the scale of use. In research settings, JA is typically used in small quantities, and waste disposal should follow standard laboratory procedures for handling chemicals. For larger-scale agricultural applications, it is essential to consult and adhere to relevant environmental regulations.

Q13: What are some essential research tools and resources for scientists studying JA and its functions?

A13: Important resources include:

- Model Plant Systems: Model organisms like Arabidopsis thaliana and rice (Oryza sativa) are invaluable for studying JA signaling and its roles in plant biology. [, , , ]

- Genetic Tools: Mutant and transgenic plant lines with altered JA synthesis or signaling pathways are crucial for dissecting the functions of JA. [, , , , ]

Q14: What are some key historical milestones in the study of JA?

A14: * Initial Discovery: JA was first isolated from the fungus Lasiodiplodia theobromae in the 1960s.* Identification as a Plant Hormone: The role of JA as a plant growth regulator was established in the 1980s.* Elucidation of the JA Signaling Pathway: Significant progress in understanding the JA signaling pathway, including the identification of key components like COI1 and JAZ proteins, has been made in recent decades.

Q15: How does research on JA intersect with other disciplines?

A15: Jasmonic acid research involves a multidisciplinary approach, drawing upon:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester](/img/structure/B30568.png)